N'-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide
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Overview
Description
N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide is a complex organic compound that belongs to the class of hydrazones. Hydrazones are known for their diverse biological activities and are widely studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered attention due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide typically involves the condensation of an appropriate aldehyde or ketone with a hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization .
Industrial Production Methods
The process may be optimized for higher yields and purity by adjusting reaction parameters such as temperature, solvent, and catalyst concentration .
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone moiety to hydrazine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydrazone nitrogen.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives .
Scientific Research Applications
N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(4-oxo-4H-chromen-3-yl)methylidene]benzohydrazide
- N’-[(E)-(1-chloro-3,4-dihydro-2-naphthalenyl)methylidene]benzohydrazide
- N’-[(2,6-dichlorophenyl)methylidene]-2-{[3-(trifluoromethyl)phenyl]amino}benzohydrazide
Uniqueness
N’-[(E)-(4-oxo-2-{[3-(trifluoromethyl)phenyl]amino}-4H-pyrido[1,2-a]pyrimidin-3-yl)methylidene]benzohydrazide stands out due to its unique trifluoromethyl group, which enhances its lipophilicity and potential biological activity. This structural feature differentiates it from other similar compounds and contributes to its distinct pharmacological profile .
Properties
Molecular Formula |
C23H16F3N5O2 |
---|---|
Molecular Weight |
451.4 g/mol |
IUPAC Name |
N-[(E)-[4-oxo-2-[3-(trifluoromethyl)anilino]pyrido[1,2-a]pyrimidin-3-yl]methylideneamino]benzamide |
InChI |
InChI=1S/C23H16F3N5O2/c24-23(25,26)16-9-6-10-17(13-16)28-20-18(22(33)31-12-5-4-11-19(31)29-20)14-27-30-21(32)15-7-2-1-3-8-15/h1-14,28H,(H,30,32)/b27-14+ |
InChI Key |
BUZVKDATMXPFHN-MZJWZYIUSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(N=C3C=CC=CN3C2=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(N=C3C=CC=CN3C2=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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